![molecular formula C15H17NO3 B7550062 4-[[Methyl-[(2-methylfuran-3-yl)methyl]amino]methyl]benzoic acid](/img/structure/B7550062.png)
4-[[Methyl-[(2-methylfuran-3-yl)methyl]amino]methyl]benzoic acid
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Overview
Description
4-[[Methyl-[(2-methylfuran-3-yl)methyl]amino]methyl]benzoic acid, also known as MMB, is a chemical compound that has gained significant attention in the scientific community due to its potential application in the field of medicine. MMB is a member of the benzoic acid family and is synthesized through a multistep process.
Mechanism of Action
The mechanism of action of 4-[[Methyl-[(2-methylfuran-3-yl)methyl]amino]methyl]benzoic acid is not fully understood, but it is believed to involve the inhibition of the cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins that cause inflammation and pain. 4-[[Methyl-[(2-methylfuran-3-yl)methyl]amino]methyl]benzoic acid has also been shown to inhibit the activity of the nuclear factor-kappa B (NF-κB) pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
4-[[Methyl-[(2-methylfuran-3-yl)methyl]amino]methyl]benzoic acid has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to inhibit cancer cell growth and induce apoptosis in cancer cells. 4-[[Methyl-[(2-methylfuran-3-yl)methyl]amino]methyl]benzoic acid has been found to be well-tolerated in animal studies, with no significant adverse effects observed.
Advantages and Limitations for Lab Experiments
One of the advantages of using 4-[[Methyl-[(2-methylfuran-3-yl)methyl]amino]methyl]benzoic acid in lab experiments is its ability to selectively inhibit COX-2 without affecting the activity of COX-1, which is involved in the protection of the gastrointestinal tract. However, 4-[[Methyl-[(2-methylfuran-3-yl)methyl]amino]methyl]benzoic acid has a relatively short half-life and may require frequent dosing in animal studies. Additionally, the synthesis of 4-[[Methyl-[(2-methylfuran-3-yl)methyl]amino]methyl]benzoic acid is a complex process that requires specialized equipment and expertise.
Future Directions
There are several future directions for the research on 4-[[Methyl-[(2-methylfuran-3-yl)methyl]amino]methyl]benzoic acid. One area of interest is the development of more efficient synthesis methods for 4-[[Methyl-[(2-methylfuran-3-yl)methyl]amino]methyl]benzoic acid. Another area of research is the investigation of the potential of 4-[[Methyl-[(2-methylfuran-3-yl)methyl]amino]methyl]benzoic acid as a therapeutic agent for the treatment of chronic pain and inflammatory diseases. Further studies are also needed to investigate the mechanism of action of 4-[[Methyl-[(2-methylfuran-3-yl)methyl]amino]methyl]benzoic acid and its potential as an anticancer agent.
Synthesis Methods
4-[[Methyl-[(2-methylfuran-3-yl)methyl]amino]methyl]benzoic acid is synthesized through a multistep process that involves the reaction of 4-methylbenzoyl chloride with 2-methylfurfural in the presence of a base. The resulting product is then treated with methylamine to obtain 4-[[Methyl-[(2-methylfuran-3-yl)methyl]amino]methyl]benzoic acid. The synthesis of 4-[[Methyl-[(2-methylfuran-3-yl)methyl]amino]methyl]benzoic acid is a complex process that requires careful handling of the reagents and optimization of the reaction conditions.
Scientific Research Applications
4-[[Methyl-[(2-methylfuran-3-yl)methyl]amino]methyl]benzoic acid has been studied extensively for its potential application in the field of medicine. It has been shown to have anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of chronic pain and inflammatory diseases. 4-[[Methyl-[(2-methylfuran-3-yl)methyl]amino]methyl]benzoic acid has also been investigated for its potential to inhibit cancer cell growth and induce apoptosis in cancer cells.
properties
IUPAC Name |
4-[[methyl-[(2-methylfuran-3-yl)methyl]amino]methyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3/c1-11-14(7-8-19-11)10-16(2)9-12-3-5-13(6-4-12)15(17)18/h3-8H,9-10H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEZOMVWEQHKQEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)CN(C)CC2=CC=C(C=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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